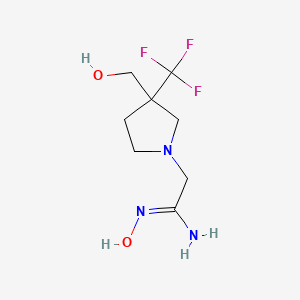
Axitinib Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axitinib Amide is a derivative of Axitinib, a small molecule tyrosine kinase inhibitor developed by Pfizer. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. It functions by inhibiting vascular endothelial growth factor receptors, thereby blocking angiogenesis, tumor growth, and metastases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Axitinib Amide involves several synthetic strategies. One common method includes the use of hexane sulfonic acid in a reverse-phase high-performance liquid chromatography (HPLC) system. The pH of the solution is adjusted to 2.5 using orthophosphoric acid, and the solution is filtered using a 0.45-micron pore size filter paper . Another method involves cocrystallization with carboxylic acids, such as fumaric acid, to improve the aqueous solubility of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cocrystallization techniques. Liquid-assisted grinding and slurry methods are commonly used to prepare large-scale cocrystal samples . These methods ensure the compound’s stability and improve its solubility, making it more effective for oral formulations.
Analyse Des Réactions Chimiques
Types of Reactions: Axitinib Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, hexane sulfonic acid, and orthophosphoric acid. The reactions are typically conducted under controlled conditions, such as specific pH levels and temperatures, to ensure optimal results .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their efficacy in inhibiting vascular endothelial growth factor receptors and other molecular targets .
Applications De Recherche Scientifique
Axitinib Amide has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of tyrosine kinase receptors. In biology, it is used to investigate the mechanisms of angiogenesis and tumor growth. In medicine, this compound is primarily used in the treatment of advanced renal cell carcinoma, but it is also being explored for its potential in treating other types of cancer, such as breast cancer and thyroid cancer . In the industry, it is used in the development of new cancer therapies and drug formulations .
Mécanisme D'action
Axitinib Amide exerts its effects by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastases. The compound is reported to exhibit potency that is 50-450 times higher than that of first-generation VEGFR inhibitors . The primary molecular targets include VEGFR-1, VEGFR-2, VEGFR-3, c-KIT, and PDGFR .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Axitinib Amide include other tyrosine kinase inhibitors such as sorafenib, sunitinib, and pazopanib. These compounds also target VEGFR and other molecular pathways involved in angiogenesis and tumor growth .
Uniqueness: this compound is unique due to its high potency and selectivity for VEGFR-1, VEGFR-2, and VEGFR-3. It has shown significant efficacy in clinical trials, particularly in patients with advanced renal cell carcinoma who have not responded to other treatments . Additionally, its ability to form cocrystals with carboxylic acids enhances its solubility and bioavailability, making it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C21H16N4OS |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C21H16N4OS/c22-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(24-25-19(16)13-15)11-8-14-5-3-4-12-23-14/h1-13H,(H2,22,26)(H,24,25)/b11-8+ |
Clé InChI |
FYHCCBZVJQITPS-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
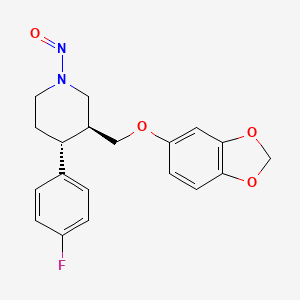
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)


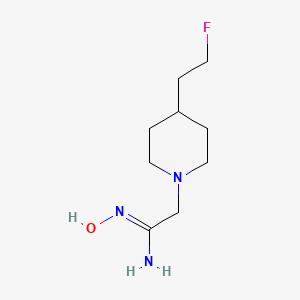
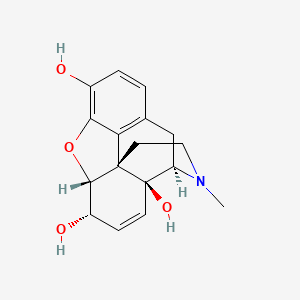

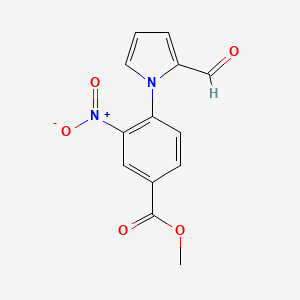
![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
